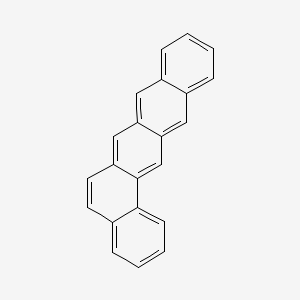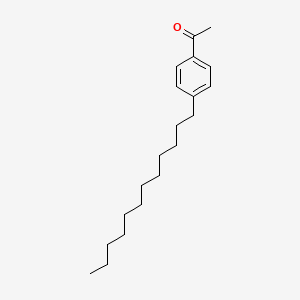
1-(4-dodecylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-dodecylphenyl)ethanone typically involves the Friedel-Crafts acylation of dodecylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Reactants: Dodecylbenzene and acetyl chloride.
Catalyst: Aluminum chloride (AlCl₃).
Solvent: Anhydrous dichloromethane.
Conditions: The reaction mixture is stirred at room temperature for several hours, followed by quenching with water and extraction with an organic solvent.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactors: Continuous flow reactors.
Catalyst Regeneration: Aluminum chloride is regenerated and reused.
Purification: The product is purified using distillation or recrystallization techniques.
化学反応の分析
Types of Reactions: 1-(4-dodecylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: 4-dodecylbenzoic acid.
Reduction: 1-(4-dodecylphenyl)ethanol.
Substitution: 4-dodecyl-2-nitroacetophenone (nitration), 4-dodecyl-2-bromoacetophenone (bromination).
科学的研究の応用
1-(4-dodecylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.
作用機序
The mechanism of action of 1-(4-dodecylphenyl)ethanone involves its interaction with various molecular targets. For instance:
Oxidation: The ethanone group is oxidized by the transfer of electrons to the oxidizing agent.
Reduction: The ethanone group accepts electrons from the reducing agent, converting it to an alcohol.
Substitution: The phenyl ring undergoes electrophilic attack, leading to the substitution of hydrogen atoms with other functional groups.
類似化合物との比較
1-(4-dodecylphenyl)ethanone can be compared with other similar compounds such as:
Ethanone, 1-(4-ethylphenyl)-: Similar structure but with an ethyl group instead of a dodecyl chain.
Ethanone, 1-(4-hydroxyphenyl)-: Contains a hydroxyl group on the phenyl ring.
Ethanone, 1-(4-bromophenyl)-: Contains a bromine atom on the phenyl ring.
Uniqueness: The presence of the long dodecyl chain in this compound imparts unique hydrophobic properties, making it suitable for applications in surfactants and hydrophobic coatings.
特性
CAS番号 |
6313-88-8 |
|---|---|
分子式 |
C20H32O |
分子量 |
288.5 g/mol |
IUPAC名 |
1-(4-dodecylphenyl)ethanone |
InChI |
InChI=1S/C20H32O/c1-3-4-5-6-7-8-9-10-11-12-13-19-14-16-20(17-15-19)18(2)21/h14-17H,3-13H2,1-2H3 |
InChIキー |
BHNXFIZZDLESSJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C |
正規SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C |
Key on ui other cas no. |
6313-88-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


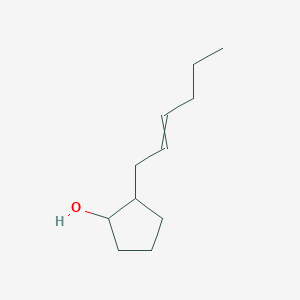
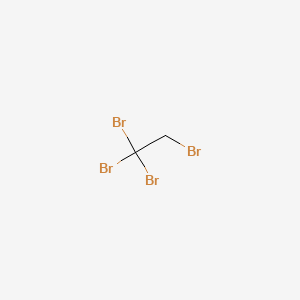
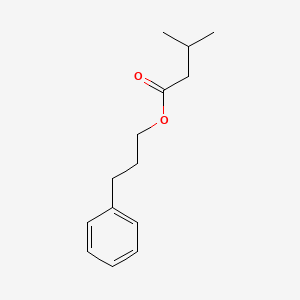
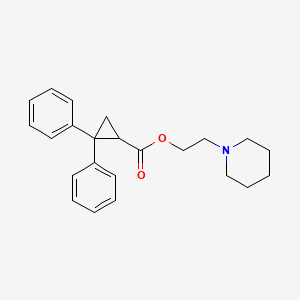

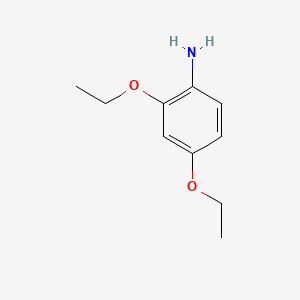
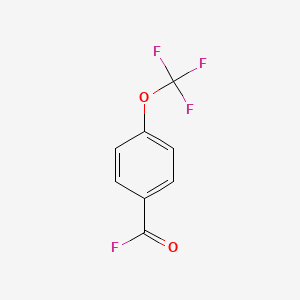
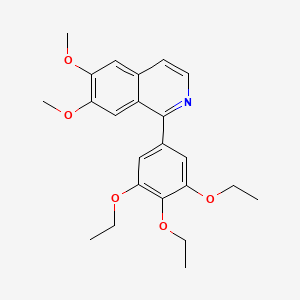

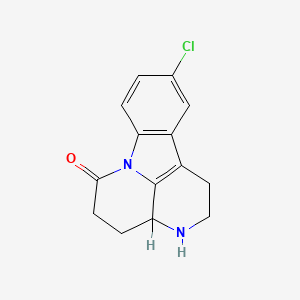
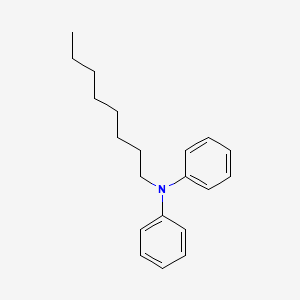

![Benzenesulfonic acid, 3-[[ethyl(3-methylphenyl)amino]methyl]-](/img/structure/B1617619.png)
